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Glycol dimercaptoacetate

Cat. No.: B089767
CAS No.: 123-81-9
M. Wt: 210.3 g/mol
InChI Key: PSYGHMBJXWRQFD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives on Multifunctional Thiol Compounds

The study of organosulfur compounds, particularly thiols, has a rich history dating back to the early 19th century. Initially, research focused on simple, monofunctional thiols, often noted for their strong odors. However, the 20th century saw a significant shift in perspective, with chemists beginning to recognize the unique reactivity of the thiol group and its potential in synthesis. The development of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has further elevated the status of thiol-based reactions. nih.gov

The introduction of multiple thiol groups into a single molecule, creating multifunctional thiols, opened up new avenues in polymer and materials science. nih.gov These compounds can act as cross-linkers, chain transfer agents, and precursors to complex molecular architectures. Research evolved from simple characterization to exploring their utility in creating materials with tailored properties. The thiol-ene reaction, a photoinitiated or radical-catalyzed addition of a thiol to a double bond, became a particularly powerful tool. nih.govusm.edu This reaction is known for its high efficiency, lack of oxygen inhibition, and ability to form uniform polymer networks, making it highly valuable in academic and industrial settings. usm.edu

Significance of Glycol Dimercaptoacetate as a Chemical Building Block

This compound (GDMA) emerges from this context as a significant bifunctional thiol. cymitquimica.com Its structure, comprising an ethylene (B1197577) glycol core esterified with two molecules of thioglycolic acid, provides two primary thiol groups for reaction. ontosight.aichemicalbook.com This bifunctionality is crucial for its role as a monomer or cross-linking agent in polymerization. ontosight.ai

The primary significance of GDMA lies in its utility in creating polythioethers through thiol-ene polymerization. acs.orgnih.gov When reacted with multifunctional "enes" (compounds with multiple carbon-carbon double bonds), GDMA can form linear or cross-linked polymers. acs.orgnih.gov These polymers are of great interest for applications ranging from adhesives and sealants to advanced coatings, owing to the desirable properties imparted by the thioether linkages, such as high refractive index, good thermal stability, and enhanced adhesion. cymitquimica.comontosight.ai

The synthesis of GDMA itself is straightforward, typically achieved through the esterification of ethylene glycol with thioglycolic acid. chemicalbook.com This accessibility, combined with its reactivity, solidifies its importance as a versatile building block for chemists seeking to construct complex polymeric materials. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C6H10O4S2 ontosight.aichemicalbook.com
Molecular Weight 210.27 g/mol chemicalbook.comsigmaaldrich.comnih.gov
Appearance Colorless to almost colorless clear liquid cymitquimica.comchemicalbook.com
Boiling Point 137-139 °C at 2 mmHg chemicalbook.comsigmaaldrich.com
Density ~1.313 - 1.32 g/mL at 20-25 °C chemicalbook.comsigmaaldrich.com
Refractive Index (n20/D) 1.522 chemicalbook.com
Water Solubility 20 g/L at 20 °C chemicalbook.com

| CAS Number | 123-81-9 | ontosight.aichemicalbook.com |

Overview of Current Research Trajectories Involving this compound

Contemporary research continues to leverage the unique properties of this compound, primarily in the field of polymer and materials science. A significant focus is on the development of advanced functional materials through thiol-ene click chemistry.

One major research direction is the synthesis of waterborne polythioethers for environmentally friendly coating applications. acs.orgnih.govbohrium.com Researchers have explored initiator-free step-growth sonopolymerization in miniemulsion to create high solid content, film-forming latexes from GDMA and various ene monomers like diallyl terephthalate (B1205515). acs.orgnih.govnih.gov These studies investigate how to control the polymer's molar mass, which can range from 1 to 23 kDa depending on the synthesis conditions, and how to further increase it via subsequent photopolymerization steps to achieve molar masses up to 200 kDa. acs.orgnih.gov The resulting polymer dispersions form semicrystalline films with high potential for use as oxygen barrier coatings. acs.orgnih.govbohrium.comnih.gov

Another area of investigation involves the use of GDMA as a chain transfer agent (CTA) in other types of polymerization, such as the suspension polymerization of methyl methacrylate (B99206) (MMA). matchemmech.com In this context, GDMA helps to control the molecular weight and molecular weight distribution of the resulting poly(methyl methacrylate) (PMMA) microspheres. matchemmech.com This control is vital for tailoring the final properties of the material for specific high-tech applications. matchemmech.com

Furthermore, research is exploring the creation of biodegradable hydrogels by incorporating thiol-based monomers like GDMA into polymer networks. mdpi.com While one study noted that mercaptoacetate-based thiols, including by extension GDMA, did not successfully polymerize with polyethylene (B3416737) glycol dimethacrylate (PEGDMA) under their specific conditions, the broader strategy of using multifunctional thiols to introduce biodegradable ester linkages into otherwise stable polymer backbones remains an active field of study. mdpi.com This research is driven by the demand for advanced biomaterials for applications like tissue engineering. mdpi.com

Table 2: Research Applications of this compound

Research Area Application of GDMA Monomer/Reactant Partner(s) Resulting Material/Product Research Focus Source(s)
Barrier Coatings Monomer in Thiol-ene Sonopolymerization Diallyl terephthalate (DATP) Waterborne poly(thioether) latexes Creating high molar mass, film-forming polymers for oxygen barrier applications. acs.orgnih.govbohrium.comnih.gov
Polymer Synthesis Chain Transfer Agent (CTA) Methyl methacrylate (MMA) Poly(methyl methacrylate) (PMMA) microspheres Controlling molecular weight and particle characteristics in suspension polymerization. matchemmech.com

| Adhesives & Resins | Cross-linking Agent | Epoxy Resins | Thermoset Plastics | Enhancing mechanical and thermal properties of epoxy systems. | ontosight.aichemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4S2 B089767 Glycol dimercaptoacetate CAS No. 123-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate
Source PubChem
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InChI

InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGHMBJXWRQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CS)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68865-56-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]-
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DSSTOX Substance ID

DTXSID0044527
Record name Ethane-1,2-diyl bis(sulfanylacetate)
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Molecular Weight

210.3 g/mol
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CAS No.

123-81-9
Record name Glycol dimercaptoacetate
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Record name Ethylene bis(mercaptoacetate)
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Record name Glycol dimercaptoacetate
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Record name Ethane-1,2-diyl bis(sulfanylacetate)
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Record name Ethylene di(S-thioacetate)
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Synthetic Methodologies for Glycol Dimercaptoacetate

Esterification Processes for Glycol Dimercaptoacetate Synthesis

The foundational method for synthesizing this compound is the direct esterification of thioglycolic acid with ethylene (B1197577) glycol. chembk.com This reaction typically involves heating the two reactants in the presence of an acid catalyst. To drive the reversible reaction toward the formation of the desired diester, a common strategy is the continuous removal of water, a byproduct of the esterification process.

Various acid catalysts can be employed to facilitate this reaction, with traditional choices including strong mineral acids like sulfuric acid. However, the use of solid acid catalysts, such as acidic ion exchange resins like Amberlyst A-15, has been explored as a more environmentally benign and easily separable alternative. google.com The reaction temperature is a critical parameter, generally maintained between 60°C and 150°C. google.com Conducting the reaction under reduced pressure can also aid in the removal of water and shift the equilibrium towards the product side. google.com

The stoichiometry of the reactants also plays a crucial role. While a 1:2 molar ratio of ethylene glycol to thioglycolic acid is theoretically required, in practice, a slight excess of one of the reactants may be used to maximize the conversion of the other. For instance, a molar ratio of alcohol to thioglycolic acid in the range of 1.0 to 1.5:1 has been reported in the synthesis of related thioglycolate esters. google.com

Controlled Synthesis Approaches and Yield Optimization

Maximizing the yield of this compound while minimizing side reactions and impurities is a key focus of controlled synthesis approaches. A significant challenge in esterification reactions is the presence of water, which can lead to the hydrolysis of the ester product back to the starting materials. To counter this, techniques for the azeotropic removal of water are often employed. google.comgoogle.com This involves the use of a water-carrying agent, such as cyclohexane (B81311), which forms an azeotrope with water, allowing for its efficient removal from the reaction mixture via a Dean-Stark apparatus. This continuous removal of water is a powerful tool for driving the reaction to completion and achieving high product yields.

The choice of catalyst is also paramount for yield optimization. While traditional acid catalysts are effective, they can lead to corrosion and purification challenges. The use of more advanced catalysts, such as magnesium perchlorate, has been shown to be highly efficient for the synthesis of related esters, leading to yields of up to 98%. This catalyst acts as a potent Lewis acid, activating the carbonyl group of the thioglycolic acid and facilitating the nucleophilic attack by the alcohol.

Post-reaction purification is another critical step for obtaining high-purity this compound. Distillation under reduced pressure is a common method for separating the product from unreacted starting materials and the catalyst. google.com In some processes, a neutralization step with a mild base, such as a sodium hydrogen carbonate solution, is performed before distillation to remove any residual acidic components. google.com

Table 1: Reaction Parameters for Esterification

Parameter Typical Range/Value Purpose
Reactants Thioglycolic Acid, Ethylene Glycol Formation of this compound
Catalyst Acidic Ion Exchange Resin (e.g., Amberlyst A-15), Sulfuric Acid, Magnesium Perchlorate To increase the reaction rate
Temperature 60 - 150 °C google.com To provide activation energy for the reaction
Pressure Reduced Pressure (e.g., 10 - 300 mbar) google.com To facilitate the removal of water
Water Removal Azeotropic distillation with an agent like cyclohexane google.com To shift the reaction equilibrium towards the products
Purification Distillation under reduced pressure, Neutralization google.com To isolate and purify the final product

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to chemical manufacturing processes to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to create a more sustainable process.

One of the core tenets of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Esterification reactions, when driven to completion, can have a high atom economy as water is the only major byproduct.

The use of safer solvents and auxiliaries is another key principle. Traditional esterification might use volatile organic compounds as solvents or for azeotropic water removal. The development of solvent-free reaction conditions or the use of greener solvents is a desirable goal. ocl-journal.org

Catalysis plays a significant role in green chemistry. acs.org The use of recyclable solid acid catalysts, such as ion exchange resins, over corrosive and difficult-to-remove mineral acids like sulfuric acid is a prime example of a greener approach. google.com These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste generation.

Furthermore, the concept of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. acs.org While the esterification of thioglycolic acid typically requires elevated temperatures, optimizing the catalyst and reaction conditions can help to reduce the energy input required. google.com

Recent research has also explored thiol-ene "click" chemistry as a green and efficient method for synthesizing polymers and functional materials. researchgate.net This type of reaction is known for its high yields, mild reaction conditions, and tolerance to various functional groups, aligning well with the principles of green chemistry. researchgate.netmdpi.com While not a direct synthesis of this compound itself, the use of this compound in subsequent green thiol-ene reactions highlights its role in environmentally friendly material production. acs.orgehu.es

Reaction Mechanisms and Kinetics Involving Glycol Dimercaptoacetate

Thiol-Ene Click Chemistry

Thiol-ene click chemistry represents a class of highly efficient and versatile reactions involving the addition of a thiol group (–SH) to a carbon-carbon double bond (ene). researchgate.net These reactions can be initiated either by radicals or by a base-catalyzed Michael addition. researchgate.net Glycol dimercaptoacetate is a common thiol monomer utilized in these processes. researchgate.net

Radical-Mediated Thiol-Ene Additions

The radical-mediated thiol-ene reaction is a popular method noted for its high efficiency, simplicity, and rapid progression to high yields with no side products. researchgate.net The process is typically initiated by a photoinitiator that, upon irradiation (e.g., with UV light), generates a radical. This radical then abstracts a hydrogen atom from the thiol group of this compound, creating a thiyl radical. researchgate.net

This thiyl radical subsequently adds across an alkene (ene) to form a carbon-centered radical. A chain transfer step follows, where the carbon-centered radical abstracts a hydrogen from another thiol molecule. This regenerates a thiyl radical, which can then participate in the next addition, propagating the reaction. This mechanism leads to the formation of a thioether linkage. researchgate.net The photoinitiation allows for significant spatial and temporal control over the reaction. researchgate.net This method has been used to synthesize crosslinked networks by reacting copoly(2-oxazoline)s containing olefinic side-chains with this compound. nih.gov

Step-Growth Polymerization Mechanisms in Thiol-Ene Systems

When bifunctional thiols like this compound react with bifunctional enes, polymerization occurs via a step-growth mechanism. acs.orgnih.gov This process is characterized by the rapid consumption of monomers to form dimers, trimers, and larger oligomers, which then combine to produce high molecular weight polymers. researchgate.net A crucial factor for achieving high molar mass is maintaining a 1:1 stoichiometric ratio between the thiol and ene functional groups. nih.gov

Research has demonstrated the synthesis of high solid content waterborne poly(thioether) prepolymers through an initiator-free step-growth sonopolymerization. acs.orgbohrium.comacs.org In this approach, copolymerization of this compound with an ene monomer like diallyl terephthalate (B1205515) (DATP) yields linear poly(thioether) chains. acs.orgnih.govbohrium.com For instance, at a 30% solid content, molar masses ranging from 7 to 23 kDa have been achieved, while at 50% solid content, the range is 1 to 9 kDa. bohrium.comacs.org The molecular weight of these prepolymers can be further increased up to 200 kDa through a subsequent photopolymerization step using a water-soluble photoinitiator. bohrium.comacs.org

A notable challenge in thiol-ene polymerization is the premature reaction, or "dark reaction," that can occur when thiol and ene monomers are mixed, affecting reproducibility. nih.gov Strategies to mitigate this include the use of radical scavengers or acidic compounds. nih.gov However, some synthesis approaches have leveraged this high reactivity; for example, using sonication during the miniemulsion process to simultaneously create the dispersion and initiate prepolymer formation without a separate initiator. acs.orgnih.gov

Kinetic Investigations of Thiol-Ene Reactions

Thiol-ene reactions are known for their rapid kinetics. researchgate.net The polymerization of this compound with various enes proceeds quickly, often initiated by UV light or ultrasound. nih.govnih.gov Studies on the photopolymerization of various thiol-ene systems show an initial rapid conversion of the functional groups, which then slows as the reaction progresses and viscosity increases. researchgate.net

While specific kinetic parameters for this compound in thiol-ene reactions are not extensively detailed in the reviewed literature, the general behavior is consistent with first-order step-growth kinetics. researchgate.net It has been noted, however, that mercaptoacetates, such as this compound, may exhibit lower reactivity compared to mercaptopropionates in reactions with certain enes like polyethylene (B3416737) glycol dimethacrylate (PEGDMA), though the difference in curing rates is not always significant. mdpi.com

Thiol-Epoxy Click Chemistry

The thiol-epoxy reaction is another powerful click reaction used in polymer synthesis. It involves the ring-opening of an epoxide by a thiol, typically catalyzed by a base, to form a β-hydroxy thioether linkage. utwente.nl

Base-Catalyzed Mechanisms in Thiol-Epoxy Reactions

The reaction between this compound and an epoxy compound, such as glycidyl (B131873) phenyl ether, proceeds through a well-defined base-catalyzed mechanism. rsc.orgrsc.orgresearchgate.net The process involves five primary elementary reactions: researchgate.netrsc.org

Deprotonation of the thiol: The base catalyst deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). rsc.orgresearchgate.net

Reverse of deprotonation: The reaction is reversible. researchgate.net

Nucleophilic attack: The thiolate anion attacks the less sterically hindered carbon of the epoxy ring, causing it to open and form an alkoxide anion. rsc.orgresearchgate.net

Proton transfer (Thiol): The highly basic alkoxide anion deprotonates an unreacted thiol molecule, regenerating a thiolate anion and forming the final β-hydroxy thioether product. This allows the thiolate to act as a catalyst in a chain-growth fashion. rsc.orgresearchgate.net

Proton transfer (Conjugate acid): The alkoxide anion can also deprotonate the conjugate acid of the base catalyst. researchgate.netrsc.org

The thiolate anion is a much stronger nucleophile than the thiol itself, making the initial deprotonation step critical for the reaction to proceed efficiently. rsc.orgresearchgate.net Studies show that as temperature increases, the alkoxide anion preferentially deprotonates unreacted thiol rather than the conjugate acid of the base catalyst. rsc.orgrsc.orgresearchgate.net

Nucleophilic Attack and Identification of Rate-Controlling Steps

However, detailed kinetic modeling of the reaction between this compound and glycidyl phenyl ether has challenged this assumption. rsc.orgresearchgate.netrsc.org By fitting experimental data to a kinetic model that includes all elementary reaction steps, researchers have compared the rate constants for each step. rsc.orgrsc.org This analysis revealed that the slowest reaction, and therefore the rate-controlling step, is actually the initial deprotonation of the thiol by the base catalyst. rsc.orgrsc.orgresearchgate.netrsc.org The nucleophilic attack step will only become the rate-controlling step under specific conditions where the deprotonation is significantly faster. rsc.orgrsc.org

The activation energies and pre-exponential factors for the elementary reactions in the base-catalyzed reaction of this compound and glycidyl phenyl ether have been determined, as shown in the table below. researchgate.net

Kinetic Parameters for Elementary Reactions in the Thiol-Epoxy Reaction
ReactionActivation Energy (Ea, kJ mol⁻¹)Pre-exponential Factor (A)
Deprotonation of thiol by base (k₁)45.81.13 x 10⁶
Reverse of deprotonation (k₋₁)29.21.25 x 10⁷
Nucleophilic attack (k₂)34.11.18 x 10⁵
Deprotonation of thiol by alkoxide (k₃)42.62.00 x 10⁸
Deprotonation of conjugate acid by alkoxide (k₄)22.41.20 x 10⁵

The data indicates that the deprotonation of the thiol by the alkoxide anion (k₃) and the nucleophilic attack (k₂) are more sensitive to temperature changes than the other steps. researchgate.net Furthermore, the rate constant for the deprotonation of thiol by the alkoxide anion (k₃) is consistently greater than that for the deprotonation of the conjugate acid (k₄), confirming that the former is the preferred pathway for forming the final product. researchgate.net

Regioselectivity in Thiol-Epoxy Coupling

The coupling of thiols with epoxides can result in two different regio-isomers. In base-catalyzed reactions, the nucleophilic attack of the thiolate anion occurs at the least sterically hindered carbon atom of the epoxide ring. researchgate.net This preference leads to the formation of a specific isomer. For instance, in the reaction of this compound with glycidyl phenyl ether, the base-catalyzed mechanism ensures high regioselectivity. researchgate.netresearchgate.net The use of catalysts like lithium hydroxide (B78521) can lead to 100% regioselectivity, yielding the desired thio-ether compound quantitatively within minutes. researchgate.net

The reaction kinetics are sensitive to temperature, with higher temperatures generally increasing the reaction rate. researchgate.net A kinetic model for the base-catalyzed reaction between this compound and glycidyl phenyl ether has shown that the rate-controlling step is the deprotonation of the thiol by the base catalyst, rather than the nucleophilic attack of the thiolate anion on the epoxy group. researchgate.net

CatalystSolventTemperature (°C)RegioselectivityReference
Lithium HydroxideAqueous THF0100% (Isomer I) researchgate.net
TriethylamineTHFAmbientNo significant reaction researchgate.net
Base Catalyst-60-130High researchgate.net

Michael Addition Reactions

This compound readily undergoes Michael addition, a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is central to its interaction with certain biological and industrial molecules. umaine.edutandfonline.com

Adduct Formation with Quinoid Structures

This compound reacts with quinoid structures, such as 1,4-benzoquinone, via a Michael addition mechanism. umaine.edutandfonline.com This reaction leads to the formation of a substituted hydroquinone (B1673460) adduct. umaine.edutandfonline.com The reaction is significant in the context of pulp and paper chemistry, where quinones are present as chromophoric structures in lignin. umaine.edu The initial reaction results in a bleaching effect due to the conversion of the colored quinone to a colorless hydroquinone. umaine.edutandfonline.com

Mechanisms of Substituted Hydroquinone Generation

The mechanism of substituted hydroquinone generation involves the nucleophilic attack of the thiol group of this compound on the electrophilic β-carbon of the quinone ring. masterorganicchemistry.comumaine.edu This is a classic example of a Michael-type addition. masterorganicchemistry.comnih.gov The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final substituted hydroquinone product. masterorganicchemistry.com Studies have shown that in the reaction with p-benzoquinone, Michael addition is the predominant reaction pathway. tandfonline.com

Other Significant Chemical Transformations

Beyond thiol-epoxy coupling and Michael additions, this compound is involved in other important chemical transformations, including complexation with metals and redox chemistry.

Complexation Chemistry with Metal Species

The thiol groups in this compound enable it to form complexes with various metal ions. ontosight.aigoogle.com This chelating ability is a key feature of its chemical behavior. It has been noted for its ability to complex with metal ions, which can be useful in stabilizing metal catalysts. google.com For example, it can be used in catalyst systems with tin or bismuth to improve their long-term storage stability by forming a complex with an excess of the mercapto compound. google.com

Redox Chemistry in Specific Chemical Environments

In certain chemical environments, this compound and its reaction products can undergo redox reactions. umaine.edutandfonline.com For instance, the substituted hydroquinones formed from the Michael addition of this compound to quinones can undergo subsequent redox reactions, particularly in the presence of excess quinone and UV light. umaine.edu This can lead to the formation of darkly colored substituted quinones. umaine.edu This redox chemistry is particularly relevant in applications such as the photostabilization of high-yield pulps, where initial bleaching is followed by a darkening effect due to these secondary redox reactions. umaine.edutandfonline.com

Polymer Science and Materials Chemistry Applications of Glycol Dimercaptoacetate

Role as a Crosslinking Agent in Polymeric Systems

Glycol dimercaptoacetate is widely utilized as a crosslinking agent in the formulation of polymeric systems. nih.gov Its two thiol (-SH) groups can readily react with a variety of functional groups, such as isocyanates, epoxies, and unsaturated compounds, to form a three-dimensional polymer network. nih.gov This process of crosslinking transforms linear polymer chains into a more rigid and stable structure, significantly altering the material's properties. specialchem.com

The introduction of covalent bonds between polymer chains restricts their movement, leading to the formation of a more robust material. specialchem.com This structural reinforcement makes GDMA a valuable additive in applications where enhanced durability and performance are paramount. ontosight.ai For instance, it has been employed in the development of cross-linkable casting compositions.

The incorporation of this compound as a crosslinking agent has a profound impact on the mechanical and thermal properties of the resulting polymer networks. Generally, crosslinking enhances the tensile strength, toughness, and modulus (stiffness) of polymers by creating a 3D network that can more effectively resist deformation under stress. specialchem.com This structural integrity also contributes to increased hardness and abrasion resistance. specialchem.com

Specifically, the use of GDMA as a monomer or intermediate in the synthesis of polymers and resins contributes to their crosslinking and the enhancement of their mechanical and thermal properties. ontosight.ai In the context of thiol-ene polymerization, polymer networks created with dithiol crosslinkers like GDMA exhibit notable thermal stability. For example, poly(β-thioether ester ketal)s, synthesized using dithiols, have been shown to be thermally stable up to 300 °C. researchgate.net The glass transition temperature (Tg) of these networks can be tailored, with values ranging from -7 to 40 °C depending on the specific monomer composition, demonstrating the versatility of this approach. researchgate.net

However, the efficacy of GDMA as a crosslinking agent can be system-dependent. In a study on the formation of biodegradable polyethylene (B3416737) glycol dimethacrylate (PEGDMA) hydrogels, it was observed that mercaptoacetate-based thiol monomers, including GDMA, did not successfully polymerize with PEGDMA under the specific photopolymerization conditions used. mdpi.comresearchgate.net In contrast, other research has successfully utilized GDMA to crosslink copoly(2-oxazoline)s via a thiol-ene reaction, indicating that the choice of polymer and reaction conditions are critical for successful crosslinking with GDMA. researchgate.netrsc.org

The table below summarizes the general effects of crosslinking on polymer properties.

PropertyEffect of Crosslinking
Tensile Strength Enhanced
Toughness Enhanced
Modulus (Stiffness) Increased
Hardness Increased
Abrasion Resistance Increased
Thermal Stability Improved
Flexibility Generally Reduced

Polymerization Processes Utilizing this compound

This compound's reactivity makes it a suitable component in several distinct polymerization processes. Its ability to participate in chain transfer and click chemistry reactions allows for its incorporation into polymers through various techniques, each offering unique advantages in controlling the final material's architecture and properties.

In bulk polymerization, this compound has been investigated primarily for its role as a chain transfer agent (CTA). During the free-radical polymerization of monomers like methyl methacrylate (B99206) (MMA), GDMA can effectively control the molecular weight of the resulting polymer. medcraveonline.com A model for simulating the bulk polymerization of MMA in a semi-batch process has shown similar results when using either dodecyl mercaptan (DDM) or this compound as the CTA. medcraveonline.com This highlights GDMA's utility in industrial processes where precise control over polymer chain length is crucial for achieving desired material properties.

This compound has been successfully employed in thiol-ene miniemulsion polymerization to synthesize waterborne poly(thioether) dispersions. acs.orgnih.gov This technique allows for the creation of stable polymer particles with controlled sizes and high polymer content. In a notable study, GDMA was copolymerized with diallyl terephthalate (B1205515) (DATP) in a miniemulsion system. acs.orgnih.govbohrium.com The process yielded linear poly(thioether) chains with varying molar masses depending on the solid content of the dispersion. researchgate.netacs.orgnih.govbohrium.comresearchgate.net

The following table presents data from the miniemulsion polymerization of GDMA and DATP, illustrating the effect of sonication time and solid content on the resulting polymer characteristics.

Monomer CoupleSolid Content (%)Sonication Time (min)Particle Size (nm)Polydispersity Index (PDI)Molar Mass (kDa)
GDMA-DATP30101400.137
GDMA-DATP30301300.1412

Data synthesized from studies on thiol-ene miniemulsion polymerization. acs.orgnih.gov

This demonstrates that by adjusting the processing parameters, the properties of the resulting polymer dispersion can be effectively tuned.

Photopolymerization, a process initiated by light, offers a rapid and efficient method for curing and forming polymer networks. This compound is a suitable monomer for photopolymerization, particularly in thiol-ene "click" reactions. researchgate.net These reactions are known for their high efficiency and specificity.

In conjunction with the miniemulsion technique described above, a subsequent photopolymerization step can be implemented to significantly increase the molar mass of the poly(thioether) chains. researchgate.netacs.orgnih.govresearchgate.net By adding a water-soluble photoinitiator to the prepolymer dispersion and exposing it to UV light, high molar mass polymers of up to 200 kDa have been achieved. researchgate.netacs.orgnih.govresearchgate.net This two-step approach, combining miniemulsion and photopolymerization, is a powerful strategy for producing high-performance waterborne polymers. Research has also shown that trimethylolpropane (B17298) tri(3-mercaptopropionate) was more effective than this compound in the photocrosslinking of certain systems, indicating that the choice of thiol can influence the efficiency of the photoreaction. rsc.org

Sonopolymerization, which utilizes ultrasound to initiate polymerization, presents an innovative and initiator-free method for synthesizing polymers. acs.orgnih.govbohrium.com This technique has been effectively combined with miniemulsion polymerization in the synthesis of poly(thioether) prepolymers from this compound and an ene monomer. researchgate.netacs.orgnih.govbohrium.comresearchgate.net The sonication step not only aids in the formation of the miniemulsion but also initiates the step-growth polymerization of the thiol and ene monomers. acs.orgnih.gov

This approach has been successfully used to create prepolymer dispersions with solid contents as high as 50%. researchgate.netacs.orgnih.govbohrium.comresearchgate.net The combination of sonopolymerization to form a prepolymer, followed by photopolymerization to increase the molar mass, represents a synergistic strategy for the synthesis of advanced waterborne polymers with tailored properties. acs.orgnih.govbohrium.com

Development of Advanced Polymeric Materials

This compound (GDMA) has emerged as a versatile building block in polymer science and materials chemistry, enabling the development of a wide range of advanced polymeric materials. Its bifunctional thiol groups offer a reactive platform for various polymerization and crosslinking reactions, leading to polymers with tailored properties for specialized applications.

Poly(thioether)s and Poly(thioether ester)s

This compound is a key monomer in the synthesis of poly(thioether)s and poly(thioether ester)s, primarily through thiol-ene polymerization reactions. This "click" chemistry approach allows for the efficient and highly reproducible synthesis of linear or crosslinked polymers under mild conditions.

In a notable approach, waterborne poly(thioether) prepolymers have been synthesized using an initiator-free step-growth sonopolymerization method. bohrium.comacs.orgnih.govacs.org This technique involves the copolymerization of bifunctional thiol monomers, such as GDMA, with ene monomers like diallyl terephthalate (DATP). acs.orgnih.gov The resulting linear poly(thioether) chains have molar masses ranging from 7 to 23 kDa when synthesized at a 30% solid content, and between 1 and 9 kDa at a higher solid content of 50%. bohrium.comacs.orgacs.org To achieve even higher molar mass polymers, up to 200 kDa, a subsequent photopolymerization step can be introduced in the presence of a water-soluble photoinitiator. acs.orgacs.org These high molar mass poly(thioethers) exhibit good film-forming abilities at room temperature, creating semi-crystalline films with potential for applications such as barrier coatings. acs.orgacs.orgehu.es

The synthesis of linear poly(β-thioethers) via step-growth thiol-ene polymerization has also been explored using simple dithiols and diacrylates. researchgate.net Furthermore, the combination of sonopolymerization and subsequent photopolymerization has been utilized to produce film-forming poly(thioether) latexes with up to 50% solid content and high molar masses. nih.gov

Table 1: Synthesis of Poly(thioether)s using this compound (GDMA)

Monomer 1Monomer 2Polymerization MethodResulting PolymerMolar Mass (kDa)Reference
GDMADiallyl terephthalate (DATP)SonopolymerizationLinear poly(thioether)1 - 23 acs.org
GDMADiallyl terephthalate (DATP)Sonopolymerization + PhotopolymerizationHigh molar mass poly(thioether)Up to 200 acs.org
GDMADiallyl terephthalate (DATP)Miniemulsion photopolymerizationPoly(thioether) latex- ehu.es

Hydrogels for Specialized Applications

The reactive thiol groups of this compound make it an excellent crosslinking agent for the fabrication of hydrogels with tunable properties for a variety of specialized applications, including in the biomedical field.

This compound is instrumental in the design and synthesis of degradable hydrogel architectures. Its ester linkages are susceptible to hydrolysis, imparting biodegradability to the resulting polymer network. This is a highly desirable characteristic for applications such as drug delivery and tissue engineering scaffolds.

One approach involves the UV-mediated thiol-ene click reaction between copoly(2-oxazoline)s containing olefinic side-chains and GDMA as a crosslinker. nih.gov This method allows for the straightforward encapsulation of active pharmaceutical ingredients during the gelation process. nih.gov The resulting gels are degradable in alkaline media and in the presence of esterases. nih.govtu-dresden.de

Another strategy for creating degradable networks is through the amine-catalyzed thiol-ene click polymerization of dithiols and diacrylates, which can lead to the formation of cross-linked degradable poly(β-thioester) networks. researchgate.net While one study noted that mercaptoacetate-based thiol monomers like GDMA did not polymerize in the presence of polyethylene glycol dimethacrylate (PEGDMA) under their specific experimental conditions, other research has successfully incorporated GDMA into hydrogel networks. mdpi.comresearchgate.net For instance, hydrogels have been formed using GDMA as a crosslinker with polyethylene glycol diacrylate.

The swelling behavior of a hydrogel is intrinsically linked to its crosslinking density; a higher degree of crosslinking generally results in a stiffer, less swellable hydrogel. youtube.com The use of this compound as a crosslinker allows for the tuning of these properties.

The crosslinking density not only affects swelling but also the mechanical properties and the metabolic response of encapsulated cells in tissue engineering applications. nih.gov Studies on poly(ethylene glycol) hydrogels have shown that an increase in crosslinking density leads to an inhibition of cell proliferation and proteoglycan synthesis. nih.gov

Table 2: Swelling Properties of Hydrogels Crosslinked with this compound (GDMA)

Polymer SystemCrosslinkerSwelling MediumMaximum Swelling DegreeKey FindingReference
Copoly(2-oxazoline)sGDMAWater~6Swelling is inversely related to crosslinking density. nih.gov
Poly(ethylene glycol) diacrylateGDMANot specified-Crosslinking density influences cell metabolism in loaded hydrogels. nih.gov
P(OEGMA/OPGMA)-pH 7.4 bufferVaries with monomer ratioSwelling is temperature and pH sensitive. mdpi.com

Formulation in Resins and Adhesives

This compound serves as a crucial component in the formulation of high-performance resins and adhesives, particularly in epoxy-based systems. google.compaintsandcoatingsexpert.com Its thiol groups are highly reactive towards epoxide groups, making it an effective curing agent or crosslinker. google.comresearchgate.net

In one-component (1K) epoxy resin compositions, GDMA can be used as a mercapto compound in combination with an epoxy resin and an organoboron catalyst. google.com This formulation is designed for fast curing. google.com A preferred combination of thiol crosslinkers in some adhesive formulations includes 2,3-di((2-mercaptoethyl)thio)-1-propanethiol and this compound. paintsandcoatingsexpert.com The ratio of these thiols can be adjusted to achieve the desired properties of the cured adhesive. paintsandcoatingsexpert.com

The kinetics of the base-catalyzed reaction between this compound and glycidyl (B131873) phenyl ether (a model epoxy compound) show that the reaction proceeds through a series of elementary steps, including the deprotonation of the thiol by the catalyst to form a thiolate anion, which then attacks the epoxy ring. researchgate.net Understanding these kinetics is essential for controlling the curing process and the final properties of the resin.

Table 3: Example of a One-Component Epoxy Resin Formulation

ComponentFunctionWeight PercentageReference
Epoxy ResinBase Resin30 - 90% google.com
This compoundMercapto Compound (Curative)1 - 50% google.com
Organoboron CompoundCatalyst0.5 - 25% google.com
(Meth)acrylamide MonomerAdditive0.5 - 25% google.com

Application in Rubber Compounds

This compound finds application in the formulation of rubber compounds, where it can act as a crosslinking agent or a modifier to enhance specific properties. The addition of such reactive molecules can influence the curing characteristics, crosslink density, and ultimately the mechanical properties of the final vulcanized rubber.

While specific studies detailing the exclusive effects of GDMA in rubber are limited, the role of similar thiol-containing compounds and plasticizers provides insight into its potential functions. Plasticizers, for instance, are known to reduce the viscosity of rubber compounds, which can be beneficial for processing and manufacturing, such as in additive manufacturing of elastomers. mdpi.com They can also affect post-print shrinkage and interlayer adhesion in 3D printed rubber parts. mdpi.com

In lignosulfonate-filled acrylonitrile (B1666552) butadiene rubber, the use of plasticizers like ethylene (B1197577) glycol has been shown to decelerate curing kinetics and reduce torque increments, indicating a decrease in viscosity. mdpi.com These plasticizers can soften both the rubber matrix and the biopolymer filler, leading to better dispersion and improved tensile characteristics in the final product. mdpi.com Given its chemical nature, GDMA could potentially offer a reactive plasticizing effect, where it initially aids processing and then participates in the crosslinking network during vulcanization.

Development of Coatings with Enhanced Barrier Properties

The incorporation of this compound into polymer matrices, particularly through thiol-ene polymerization, has been a strategic approach in the development of coatings with enhanced barrier properties. These properties are critical in applications such as food packaging, electronics encapsulation, and protective coatings for various substrates, where the prevention of permeation by gases like oxygen and water vapor is essential for preserving the integrity and extending the lifespan of the packaged or coated product.

The effectiveness of this compound in this context stems from its ability to form highly cross-linked networks. The thiol-ene reaction, a "click" chemistry process, facilitates the formation of a dense and uniform polymer structure. This dense network structure creates a more tortuous path for permeating molecules, thereby significantly reducing the transmission rates of gases and moisture.

Research has focused on the formulation of waterborne poly(thioether) coatings, which are more environmentally friendly alternatives to solvent-based systems. In these systems, this compound is often copolymerized with a multifunctional 'ene' monomer, such as diallyl terephthalate (DATP). acs.orgnih.gov The resulting poly(thioether) dispersions have demonstrated good film-forming capabilities at room temperature, yielding semi-crystalline films that show potential for barrier coating applications. nih.gov

The synthesis process, often involving a combination of sonopolymerization and photopolymerization, allows for the creation of high molar mass polymers. acs.orgnih.gov The molar mass of the polymer has been identified as a key factor influencing the final properties of the coating. Higher molar mass polymers, in conjunction with the inherent properties of the monomers, contribute to the formation of a more robust and less permeable film. bohrium.com

The degree of crystallinity within the polymer film also plays a crucial role in its barrier performance. A semi-crystalline structure, where crystalline domains are dispersed within an amorphous matrix, can effectively block the pathways for permeating species. bohrium.com Research has shown that films based on this compound and diallyl terephthalate exhibit this desirable semi-crystalline behavior. nih.govbohrium.com

Detailed Research Findings

Recent studies have provided quantitative data on the barrier properties of coatings formulated with this compound. In one such study, poly(thioether) films were synthesized using this compound (GDMA) and diallyl terephthalate (DATP). nih.gov The barrier performance of these films was evaluated by measuring their water vapor transmission rate (WVTR).

The research demonstrated that the synthesis method significantly impacts the molar mass of the resulting polymer, which in turn affects the film's barrier properties. For instance, films produced via sonopolymerization (S) were compared with those produced by a combination of sonopolymerization and photopolymerization (SP), with the latter method generally yielding higher molar mass polymers. nih.gov

The film designated as F.A1, synthesized from GDMA and DATP, exhibited noteworthy barrier properties. nih.govbohrium.com This film showed very low water uptake, which is attributed to the quality of the film as influenced by its molar mass, glass transition temperature, and the presence of crystalline structures. bohrium.com The distribution of these crystalline domains within the amorphous matrix is thought to be responsible for obstructing the hydrophilic pathways within the film, thus enhancing its barrier performance. bohrium.com

The following interactive data table summarizes the key findings from the characterization of films produced with this compound and diallyl terephthalate.

FilmMonomersSynthetic ProcessMolar Mass (Mw) (kDa)Glass Transition Temperature (Tg) (°C)Degree of Crystallinity (Xc) (%)Water Vapor Transmission Rate (WVTR) (g·mm)/(m²·day)
F.A1GDMA–DATPS1315191.1
F.A2GDMA–DATPSP291921Not Reported

Table 1: Properties of Poly(thioether) Films Based on this compound (GDMA) and Diallyl Terephthalate (DATP). 'S' denotes sonopolymerization, and 'SP' denotes sonopolymerization combined with photopolymerization. Data sourced from nih.gov.

The data clearly indicates that films derived from this compound can achieve low water vapor transmission rates, highlighting their potential for use in high-performance barrier coatings. The ongoing research in this area continues to explore the optimization of these formulations and the synthesis processes to further enhance their barrier capabilities.

Functionalization and Modification Strategies Utilizing Glycol Dimercaptoacetate

Post-Polymerization Modification Approaches

Post-polymerization modification (PPM) is a powerful technique for synthesizing polymers that are otherwise difficult to obtain through direct polymerization of functional monomers. researchgate.net Glycol dimercaptoacetate serves as a key reagent in several PPM strategies, enabling the alteration of polymer properties after the initial chain-growth or step-growth process is complete.

One significant application of this compound in PPM is for crosslinking pre-existing polymers to form networks. researchgate.net For instance, crosslinked networks can be synthesized through the polymer-analogous thiol-ene click reaction of copoly(2-oxazoline)s that contain olefinic side-chains with this compound. researchgate.netpolyacs.org This method allows for the creation of gels with tunable properties. By varying the monomer units in the original copolymer and the degree of crosslinking with this compound, the final properties of the material, such as the glass-transition temperature, can be precisely controlled. acs.org In one study, this approach yielded gels with glass-transition temperatures ranging from -5.9 to 45.3 °C. acs.org

Another notable PPM application is the extension of polymer chain lengths. The molecular weight of liquid telechelic polyisobutylene-diolefins has been successfully extended using this compound in the presence of UV light, demonstrating its utility in modifying the architecture of pre-formed polymers. researchgate.net

Furthermore, this compound is employed as a scavenger to remove unreacted monomers from polymer systems after polymerization. In latex emulsions, residual acrylonitrile (B1666552) can be significantly reduced by treatment with this compound. nih.gov The thiol groups react with the double bond of acrylonitrile, effectively binding the residual monomer and reducing its concentration to below detectable levels. nih.gov This process is effective at both room and elevated temperatures. nih.gov

PPM Application Polymer System Reagent Outcome Reference(s)
CrosslinkingCopoly(2-oxazoline)s with olefinic side-chainsThis compoundFormation of crosslinked hydrogel networks with tunable properties. researchgate.netpolyacs.org
Chain ExtensionLiquid telechelic polyisobutylene-diolefinsThis compoundIncreased molecular weight of the polymer. researchgate.net
Monomer ScavengingAcrylonitrile-containing latexThis compoundReduction of residual free acrylonitrile monomer. nih.gov

Integration into Dendritic Scaffolds for Multi-Functional Materials

The highly efficient and orthogonal nature of thiol-ene chemistry makes it an excellent strategy for the synthesis and functionalization of complex, highly branched polymer architectures like dendrimers and hyperbranched polymers. researchgate.netnih.gov this compound, as a bifunctional thiol, can be a critical building block or modification agent in creating these multi-functional materials.

Dendrimers are synthesized using a divergent growth strategy that can involve a combination of thiol-ene "click" chemistry and other traditional reactions like esterification. nih.gov The thiol-ene reactions are particularly advantageous as they can be conducted under ambient, solvent-free conditions with UV irradiation. nih.gov This allows for the step-wise construction of dendritic structures. While multifunctional thiols are key to this process, the general chemistry is directly applicable to dithiols like this compound for creating specific architectures.

Post-synthesis modification of dendritic scaffolds is a primary method for introducing functionality. Free-radical thiol-ene coupling (TEC) is a powerful tool for attaching various molecules to the periphery of a dendrimer. nih.gov For example, an alkene-functional dendrimer can be exhaustively functionalized by reacting it with various thiol-containing molecules, including peptides or PEGylated thiols, upon UV irradiation. The complete conversion of all alkene groups on the dendrimer surface demonstrates the high efficiency of the thiol-ene reaction for creating multi-functional scaffolds. nih.gov

Hyperbranched polymers, which share architectural similarities with dendrimers, can also be synthesized and modified using these strategies. researchgate.netmdpi.com For example, star hyperbranched polymers can be modified post-polymerization to introduce reactive thiol sites, which can then be used for further functionalization via thiol-maleimide click chemistry. rsc.org Crosslinked networks can also be formed from copoly(2-oxazoline)s and this compound, leading to materials that can be loaded with active pharmaceutical ingredients. researchgate.net

Dendritic/Hyperbranched Application Chemistry Role of Thiol (e.g., this compound) Key Feature Reference(s)
Dendrimer SynthesisThiol-ene "click" chemistryComponent in divergent growth strategy.Efficient, solvent-free reaction conditions. nih.gov
Dendrimer FunctionalizationPhotoinduced Thiol-Ene Coupling (TEC)Reagent for modifying the periphery of an existing dendrimer.Quantitative conversion and high yields for multi-functionalization. nih.gov
Hyperbranched Polymer NetworksThiol-ene "click" reactionCrosslinking agent for pre-formed polymers.Creation of networks for loading active ingredients. researchgate.net
pH-Responsive Hyperbranched PolymersPost-polymerization aminolysis & thiol-maleimide clickPrecursor to introduce reactive thiol sites for further functionalization.Main-chain degradability and stimuli-responsive behavior. rsc.org

Tailoring Polymer Architecture and End-Group Functionality

This compound is a versatile monomer for tailoring polymer architecture and introducing specific end-group functionalities, primarily through thiol-ene step-growth polymerization. polyacs.orgacs.org In these reactions, the stoichiometric ratio between the thiol groups (from this compound) and the 'ene' groups of a comonomer is a critical parameter that dictates the molecular weight of the resulting polymer. polyacs.org

This chemistry allows for the synthesis of linear poly(thioether)s by reacting this compound with bifunctional ene monomers, such as diallyl terephthalate (B1205515). acs.org The polymerization can be initiated by methods like sonopolymerization to form prepolymers, which can then be further chain-extended via photopolymerization to achieve very high molar masses. acs.org For example, prepolymers with molar masses of 1-9 kDa have been extended to as high as 200 kDa. acs.org

Beyond linear chains, this compound is used to create specific, functional architectures. It can be used to crosslink the hydrophobic cores of self-assembled block copolymer micelles. acs.org This permanently locks the micellar structure, creating stable nanoparticles whose properties can be tuned. The ester bonds within the this compound linker also offer a potential degradation pathway via esterase-mediated cleavage. acs.org

The functionality of this compound also allows for the synthesis of polymers with precisely defined properties. For example, it can be reacted with 2-oxazoline derivatives to create difunctional monomers that are then used to synthesize gels. acs.org The resulting materials can be designed to be stiff at room temperature but flexible at body temperature, demonstrating how this compound can be used to engineer materials for specific applications. acs.org However, the success of these polymerization reactions can be dependent on the comonomer. In one study, mercaptoacetate-based thiols like this compound did not successfully polymerize with polyethylene (B3416737) glycol dimethacrylate (PEGDMA) under the tested conditions, whereas mercaptopropionate-based thiols did. This highlights the importance of monomer compatibility in designing polymer architectures.

Photostabilization Mechanisms in Lignocellulosic Materials

Interaction with Chromophoric Quinoid Structures in Lignin

The initial bleaching effect of glycol dimercaptoacetate on high-yield pulp is primarily due to its reaction with quinoid structures present in lignin. tandfonline.comresearchgate.net Quinones are a major contributor to the color of wood and pulp. scribd.com The thiol groups in this compound participate in a Michael addition reaction with these chromophoric p-benzoquinone structures. tandfonline.comresearchgate.net This reaction converts the colored quinone into a colorless substituted hydroquinone (B1673460), leading to a bleaching or brightening of the pulp. tandfonline.comresearchgate.net

Studies on model compounds, specifically the reaction of this compound with p-benzoquinone, have confirmed that Michael addition is the predominant reaction pathway, occurring both in solution and in the presence of cellulose (B213188) fibers. tandfonline.comresearchgate.net This high chemoselectivity allows it to decolorize the quinonoid structures effectively. researchgate.net The reaction is particularly effective against ortho-quinonoid type models, which are rapidly decomposed and decolorized. researchgate.net

Photoinitiated Redox Chemistry of Michael Adducts

While this compound provides initial photostabilization, the long-term effects can be complex. The Michael adducts formed from the reaction of this compound and quinones can themselves participate in photoinitiated redox chemistry. tandfonline.comresearchgate.net Upon extended irradiation, materials treated with this compound have been observed to eventually become more discolored than untreated materials. tandfonline.comresearchgate.net

This subsequent darkening is thought to be a result of redox reactions between the previously formed Michael adducts and new quinones that are generated during the photodegradation of lignin. tandfonline.comresearchgate.net This suggests a complex interplay where the initial stabilizing adducts can later contribute to discoloration pathways under prolonged light exposure.

Impact on Optical Properties and Discoloration Kinetics of Lignocellulosic Substrates

Treatment with this compound significantly impacts the optical properties of lignocellulosic substrates. Initially, it provides a bleaching effect, increasing the brightness of the pulp. researchgate.net Following this, it retards the initial, rapid phase of photo-induced yellowing. researchgate.netncsu.edu This initial phase of discoloration is largely attributed to the oxidation of phenolic groups and hydroquinones into colored quinonoid structures. researchgate.netncsu.edu

Table 1: Effects of this compound on Lignocellulosic Pulp

PropertyObservationReference
Initial Effect Provides a bleaching action. researchgate.net
Stabilization Retards light-induced yellowing. researchgate.net
Long-term Stability Stabilizing activity is detrimentally influenced by long-term storage. researchgate.net
Discoloration Kinetics Inhibits the initial fast phase of photoyellowing. researchgate.netncsu.edu
Structural Influence Monomeric form is highly effective; polymeric analogue is not. scribd.com

Biomedical Research Applications Excluding Dosage and Administration Information

Principles of Chelating Agent Functionality

Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, effectively creating a stable, water-soluble complex known as a chelate. This process is fundamental to the therapeutic application of chelators in treating heavy metal poisoning. guidechem.com Glycol dimercaptoacetate functions as a chelating agent, particularly for heavy metals such as lead and mercury. guidechem.com The effectiveness of a chelating agent is determined by the number and type of donor atoms it possesses and their spatial arrangement, which allows for the formation of a ring structure around the metal ion.

The chelating action of this compound is attributed to its two thiol (-SH) groups. cymitquimica.com The sulfur atoms in these groups act as soft Lewis bases, possessing lone pairs of electrons that can be donated to a metal ion, which acts as a Lewis acid. This interaction forms a coordinate covalent bond. When both thiol groups on a single molecule of this compound bind to a metal ion, they form a stable ring structure, sequestering the metal. guidechem.com

The process of complexation involves the displacement of water or other weakly bound ligands from the metal ion's coordination sphere by the stronger-binding thiol groups. The stability of the resulting metal-ligand complex is crucial; a high stability constant ensures that the metal remains bound to the chelator, facilitating its excretion from the body. guidechem.com Research on thiolated polymers has demonstrated a strong binding capacity for a range of metal ions, including mercury(II), copper(II), nickel(II), gold(III), and arsenic(III), highlighting the affinity of thiol groups for various metals. nih.gov The formation of these stable complexes neutralizes the toxic effects of the heavy metals and renders them water-soluble, allowing for their elimination.

Table 1: Metal Ions Complexed by Thiol-Containing Compounds
Metal IonSymbolRelevant Application/Interaction
LeadPb(II)Target for chelation therapy.
MercuryHg(II)Target for chelation therapy. guidechem.comnih.gov
ArsenicAs(III), As(V)Target for chelation therapy. nih.gov
GoldAu(III)Demonstrates cation binding capacity of thiomers. nih.gov
CopperCu(II)Demonstrates cation binding capacity of thiomers. nih.gov

Integration into Biomaterial Scaffolds for Tissue Restoration

In the field of tissue engineering, scaffolds serve as temporary three-dimensional structures that support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. researchgate.net this compound can be used as a crosslinking agent in the fabrication of such scaffolds, particularly in the formation of hydrogels. cymitquimica.comchemdad.com Hydrogels are water-swollen polymer networks that mimic the native extracellular matrix (ECM), providing an ideal environment for tissue regeneration. frontiersin.orgxiumeimo.com

The integration of this compound into biomaterial scaffolds is typically achieved through "click chemistry" reactions, such as thiol-ene photopolymerization or Michael-type addition reactions. nih.govmdpi.com In these processes, the two thiol groups of this compound can react with polymers containing vinyl or acrylate (B77674) groups, such as polyethylene (B3416737) glycol (PEG) derivatives. researchgate.netnih.gov This reaction forms a cross-linked network, resulting in the formation of a stable hydrogel. nih.gov

The properties of these hydrogels, such as stiffness, degradation rate, and porosity, can be precisely controlled by adjusting the concentration of the crosslinker and the polymer precursors. nih.govnih.gov The ability to tailor these properties is critical for creating scaffolds that match the requirements of the specific tissue being regenerated. nih.gov For instance, thiol-ene chemistry has been successfully used to create gelatin/poly(ethylene glycol) biomatrices for encapsulating and delivering stem cells to wound sites, promoting accelerated wound closure and neovascularization. nih.gov The thiol groups also play a crucial role in the adhesion of these scaffolds to biological tissues, as they can react with various functional groups present in proteins and other biological molecules. xiumeimo.com

Components in Advanced Drug Delivery Systems

This compound serves as a building block for the synthesis of thiolated polymers, also known as thiomers, which are a class of multifunctional polymers with significant potential in advanced drug delivery systems (DDSs). nih.govresearchgate.net These thiomers are created by covalently attaching thiol-bearing compounds, like this compound, to a polymer backbone. nih.gov The introduction of thiol groups imparts unique properties to the polymers, enhancing their utility for drug delivery. nih.govpharmaexcipients.com

One of the most significant advantages of thiomers is their mucoadhesive nature. pharmaexcipients.commdpi.com The thiol groups on the polymer can form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins that line various mucosal surfaces in the body. researchgate.netpharmaexcipients.com This strong adhesion increases the residence time of the drug delivery system at the site of administration, leading to enhanced drug absorption and bioavailability. pharmaexcipients.com

Furthermore, thiomers can be designed to create "smart" drug delivery systems that release their payload in response to specific stimuli. nih.gov For example, nanoparticles made from thiolated polymers can be engineered to release anticancer drugs specifically within the reductive environment of tumors. nih.gov The higher concentration of glutathione (B108866) in cancer cells can cleave the disulfide crosslinks within the nanoparticle, triggering the release of the encapsulated drug. Thiolated polymers have also been shown to enhance the permeation of drugs across mucosal barriers and protect therapeutic proteins and peptides from enzymatic degradation. researchgate.netpharmaexcipients.com The versatility of polymers like polyethylene glycol (PEG), a component of this compound, is well-established in creating long-circulating, "stealth" nanoparticles that can evade the immune system and deliver drugs more effectively. youtube.comnih.gov

Table 2: Research Findings on Thiolated Polymers in Drug Delivery
PropertyMechanismAdvantage in Drug Delivery
MucoadhesionFormation of disulfide bonds with mucus glycoproteins. researchgate.netpharmaexcipients.comIncreased residence time, enhanced bioavailability. pharmaexcipients.com
Stimuli-Responsive ReleaseCleavage of disulfide bonds in a reductive environment (e.g., tumors). nih.govTargeted drug release, reduced side effects. nih.gov
Permeation EnhancementInteraction with mucosal membranes. researchgate.netpharmaexcipients.comImproved absorption of drugs across barriers. researchgate.net
Enzyme InhibitionThiol groups can interact with and inhibit certain enzymes. researchgate.netpharmaexcipients.comProtection of peptide/protein drugs from degradation. pharmaexcipients.com

Advanced Analytical Characterization Techniques for Glycol Dimercaptoacetate and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and functional groups present in glycol dimercaptoacetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the ethylene (B1197577) glycol backbone (-O-CH₂-CH₂-O-) typically appear as a singlet or a multiplet. The methylene protons adjacent to the sulfur atom (-S-CH₂-C=O) also produce a characteristic signal, and the thiol protons (-SH), if present and not exchanged, would appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. nih.gov Key signals include those for the carbonyl carbon of the ester group (C=O), the methylene carbons of the ethylene glycol backbone (-O-CH₂-), and the methylene carbons adjacent to the sulfur atom (-S-CH₂-). nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted Chemical Shift (ppm)
¹H Ethylene (-O-CH₂-CH₂-O-) ~4.3 ppm
¹H Methylene (-S-CH₂-C=O) ~3.3 ppm
¹H Thiol (-SH) ~2.0 ppm (triplet)
¹³C Carbonyl (C=O) ~170 ppm
¹³C Ethylene (-O-CH₂-) ~65 ppm
¹³C Methylene (-S-CH₂-) ~26 ppm

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak is typically observed for the carbonyl (C=O) stretching vibration of the ester groups. researchgate.net The spectrum also shows characteristic peaks for C-O stretching and C-H stretching vibrations from the alkyl portions of the molecule. The S-H stretching band of the thiol group, if present, would appear as a weak absorption. nih.gov The disappearance of the broad O-H stretching band from the starting material, ethylene glycol, and the appearance of the strong C=O ester band confirm the successful esterification reaction. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
C=O (Ester) Stretching ~1735 cm⁻¹
C-H (Alkyl) Stretching ~2850-3000 cm⁻¹
S-H (Thiol) Stretching ~2550-2600 cm⁻¹ (weak)
C-O (Ester) Stretching ~1100-1300 cm⁻¹

Note: Peak positions can vary slightly based on the sample state and instrument.

UV-Visible (UV-Vis) spectrometry measures the absorption of ultraviolet and visible light by a molecule. While this compound itself does not have strong chromophores that absorb in the UV-Vis range, this technique is valuable for analyzing its reaction products or for monitoring reactions where a chromophoric derivative is formed. For instance, if this compound is reacted with a compound that introduces a conjugated system or an aromatic ring, UV-Vis spectrometry can be used to track the formation of the product by monitoring the appearance of new absorption bands at specific wavelengths (λ_max). upce.cz This method is particularly useful in kinetic studies and for quantifying the concentration of chromophore-containing products in solution. upce.czresearchgate.net

Chromatographic Separation and Identification

Chromatographic techniques are fundamental for separating this compound and its derivatives from complex mixtures and for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation, purification, and quantification of this compound and its reaction products. upce.cz Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. upce.cz This technique allows for the efficient separation of the target compound from unreacted starting materials, byproducts, and other impurities. lcms.cz

Detection is often achieved using a UV detector, especially if the target derivatives contain a chromophore. upce.cz For compounds lacking a UV chromophore, a Refractive Index (RI) detector can be used. lcms.cz By collecting the fractions that elute at specific retention times, HPLC can be used to isolate pure samples of the products for further characterization by other analytical methods. upce.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov

For the analysis of this compound and its derivatives, which may have limited volatility, a derivatization step is often necessary to convert them into more volatile species, such as their trimethylsilyl (B98337) (TMS) esters. scispace.comnih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the definitive identification of the compound by comparing it to mass spectral libraries. jeol.com This technique provides both qualitative (identification) and quantitative (concentration) information about the sample's composition. nih.gov

Thermal Analysis Methodologies

Thermal analysis techniques are essential for characterizing the thermal properties of materials, providing critical insights into their behavior as a function of temperature. For this compound (GDMA) and, more significantly, the polymers and thermosets derived from it, these methods elucidate fundamental properties such as phase transitions, thermal stability, and decomposition kinetics.

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Behavior

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.com It is particularly effective for identifying the glass transition temperature (Tg), a critical characteristic of amorphous or semi-crystalline materials, including polymers synthesized using GDMA as a crosslinking agent. thermalsupport.com

The glass transition is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. tainstruments.comthermalsupport.com This transition occurs over a temperature range and is observed in a DSC thermogram as a step-like change in the heat capacity of the material. tainstruments.com The Tg is a crucial parameter as it often defines the upper service temperature of a material; above this temperature, properties like mechanical strength can change significantly. thermalsupport.com

In the context of polymers derived from this compound, DSC analysis would reveal how the incorporation of GDMA influences the polymer's thermal behavior. The degree of crosslinking, which can be controlled by the concentration of GDMA, typically has a direct effect on the glass transition temperature. Higher crosslink densities generally restrict polymer chain mobility, leading to an increase in the Tg. DSC can precisely quantify these changes, allowing for the tailoring of material properties for specific applications.

Research Findings: The analysis of a DSC thermogram involves identifying the onset, midpoint, and endset of the glass transition step. The midpoint is the most commonly reported value for Tg. thermalsupport.com For polymers, the ratio of the glass transition temperature to the melting temperature (Tm), both in Kelvin, typically falls between 0.50 and 0.75. thermalsupport.com In addition to the glass transition, DSC can also detect other phase behaviors such as melting (endothermic peak), crystallization (exothermic peak), and curing reactions. For thermosetting resins incorporating GDMA, DSC is instrumental in monitoring the curing process, as the Tg increases with the degree of cure until it reaches a maximum value upon full crosslinking. thermalsupport.com

Below is an illustrative data table showing how DSC might be used to characterize a series of hypothetical polymers where this compound is used as a crosslinking agent at varying concentrations.

Table 1: Hypothetical DSC Data for a Polymer Series Crosslinked with this compound

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com It is a fundamental method for determining the thermal stability of materials and studying their decomposition profiles. netzsch.comlibretexts.org For this compound and its derivatives, TGA provides vital information on the temperatures at which degradation begins, the kinetics of decomposition, and the amount of residual mass at high temperatures.

During a TGA experiment, a sample is heated in a furnace, and its mass is continuously monitored. libretexts.org The resulting data is plotted as mass or mass percentage versus temperature. The first derivative of this curve (DTG) can also be plotted, which shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates. youtube.com Key parameters obtained from a TGA curve include the onset temperature of decomposition, which indicates the beginning of significant mass loss, and the peak decomposition temperature from the DTG curve. netzsch.comyoutube.com

The following table provides a hypothetical TGA dataset for polymers synthesized with varying amounts of this compound, illustrating how TGA data is typically presented.

Table 2: Representative TGA Data for Polymers Containing this compound

Rheological and Mechanical Property Assessment

The mechanical and rheological properties of materials derived from this compound are paramount for determining their suitability for structural applications. These techniques probe the material's response to applied forces, defining its stiffness, strength, and viscoelastic behavior.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers. wikipedia.org It involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. wikipedia.orgpolymerinnovationblog.com By varying the temperature and frequency of the oscillation, DMA provides detailed information about the material's stiffness, damping characteristics, and major transitions like the glass transition. wikipedia.org

The primary outputs of a DMA experiment are the storage modulus (E'), the loss modulus (E''), and the tangent delta (tan δ).

Storage Modulus (E'): Represents the elastic component of the material, indicating its ability to store energy and its stiffness.

Loss Modulus (E''): Represents the viscous component, indicating the material's ability to dissipate energy, often as heat.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity. The peak of the tan δ curve is a sensitive indicator of the glass transition temperature (Tg). polymerinnovationblog.com

Research Findings: For polymers incorporating this compound, DMA is an extremely sensitive technique for measuring the Tg. mt.com As the material is heated through its glass transition, a significant drop in the storage modulus (E') is observed, accompanied by a distinct peak in both the loss modulus (E'') and tan δ. wikipedia.org This data is crucial for understanding how the material's mechanical response changes with temperature. The magnitude of the storage modulus below the Tg indicates the stiffness of the material in its glassy state, while the modulus above Tg reflects its rubbery-state stiffness. The crosslink density, influenced by the GDMA content, would strongly affect the rubbery modulus.

A representative DMA dataset for a hypothetical GDMA-crosslinked polymer is shown below.

Table 3: Illustrative DMA Results for a GDMA-Based Polymer Network

Unconfined Compression and Tensile Testing

Unconfined compression and tensile testing are fundamental mechanical tests used to determine the bulk mechanical properties of solid materials under static loads. These tests provide key engineering parameters such as stiffness, strength, and ductility, which are essential for designing structural components.

Tensile Testing: A sample is pulled apart at a constant rate, and the applied load and elongation are measured. This test yields a stress-strain curve from which the Young's modulus (stiffness), ultimate tensile strength (UTS), and elongation at break (ductility) are determined.

Compression Testing: A sample is subjected to a compressive load. This is particularly relevant for materials that will be used in load-bearing applications where compressive forces are dominant. The test provides the compressive modulus and compressive strength.

Research Findings: For solid polymers or thermosets synthesized using this compound as a crosslinker, these tests would quantify the material's robustness. The concentration of GDMA would be expected to significantly influence the mechanical properties. An increase in crosslink density typically leads to a higher Young's modulus and tensile strength but may result in lower elongation at break, making the material more brittle. These tests are critical for ensuring that a material meets the performance requirements for its intended application, whether it be as an adhesive, coating, or bulk component.

The table below presents hypothetical mechanical property data for a series of polymers, demonstrating the effect of increasing GDMA crosslinker concentration.

Table 4: Hypothetical Mechanical Properties of GDMA-Crosslinked Polymers

Morphological and Structural Investigations

Morphological and structural investigations are crucial for understanding the microscopic and nanoscopic features of materials, as these features directly govern their macroscopic properties. For polymers and composites derived from this compound, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) would be employed to visualize the material's structure.

Scanning Electron Microscopy (SEM): Provides high-resolution images of a sample's surface topography. It is used to examine features like surface texture, porosity, and fracture surfaces. Analyzing the fracture surface of a mechanically tested sample can reveal information about the failure mechanism (e.g., brittle vs. ductile fracture).

Transmission Electron Microscopy (TEM): Used to view the internal structure of a material. Ultra-thin sections of the sample are observed, allowing for the characterization of phase separation, filler dispersion (in composites), and the domain size in polymer blends or block copolymers.

For materials made with this compound, these investigations could be used to assess the homogeneity of the polymer network. If GDMA is used in a formulation with other monomers or polymers, microscopy can determine whether the components are well-mixed or if they have phase-separated. In composite materials, SEM would be essential for evaluating the adhesion between the polymer matrix and any reinforcing fillers. These structural insights are vital for establishing structure-property relationships and for optimizing material formulations.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and macromolecules in suspension or solution. The technique is based on the principle of Brownian motion; smaller particles move more rapidly through a solvent than larger particles.

When a laser beam illuminates particles in a suspension, the scattered light intensity fluctuates over time due to the particles' random movement. DLS instruments detect and analyze these fluctuations. The rate of fluctuation is directly related to the translational diffusion coefficient (D) of the particles. Using the Stokes-Einstein equation, the hydrodynamic radius (Rʜ) of the particles can be calculated from the diffusion coefficient.

In the context of this compound, which is often used as a crosslinking agent or monomer in polymerization, DLS is an invaluable tool for characterizing the resulting materials, particularly when they are synthesized as nanoparticles, microgels, or polymer latexes in a liquid medium. For instance, if GDMA is used in an emulsion or dispersion polymerization process, DLS can provide immediate data on the size of the resulting polymer particles and the uniformity of their distribution (Polydispersity Index, PDI).

While specific DLS studies focusing exclusively on nanoparticles derived solely from this compound are not extensively documented in public literature, the application of DLS to polymer systems is a standard and fundamental characterization method. For polymer nanoparticles synthesized using monomers and crosslinkers like GDMA, DLS provides critical quality control data. The hydrodynamic diameter obtained from DLS indicates how the particle behaves in a solution, including any associated solvent layers, which is crucial for applications such as drug delivery or coatings.

Below is an interactive table representing hypothetical data from a DLS analysis of polymer nanoparticles synthesized with varying concentrations of this compound as a crosslinker. This illustrates how the technique can be used to assess the impact of formulation changes on particle characteristics.

Table 1. Hypothetical DLS Data for Polymer Nanoparticles with this compound (GDMA) as a Crosslinker.

Sample IDGDMA Concentration (% w/w)Z-Average Diameter (d.nm)Polydispersity Index (PDI)Comments
PNP-011.0155.20.120Relatively uniform particle size.
PNP-022.5180.50.095Narrow size distribution, indicating effective crosslinking.
PNP-035.0210.80.185Larger particles with broader distribution.
PNP-0410.0250.10.265Significant increase in size and polydispersity; potential aggregation.

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) for Crystallinity Determination

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the atomic and molecular structure of materials. They are particularly useful for determining the degree of crystallinity in semi-crystalline polymers. When a beam of X-rays interacts with a material, it is diffracted by the electron clouds of the atoms. The resulting diffraction pattern is characteristic of the material's structural arrangement.

Crystalline regions within a polymer consist of highly ordered, repeating molecular chains, which produce sharp, well-defined diffraction peaks. In contrast, amorphous regions lack long-range order, resulting in a broad, diffuse halo in the diffraction pattern. The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo.

Polymers synthesized using this compound can exhibit semi-crystalline behavior depending on the polymer structure and processing conditions. WAXS is essentially the same technique as XRD but the term is often used in polymer science to emphasize the analysis of the wide angular range where diffraction from interatomic distances occurs. The nanostructure of a semi-crystalline polymer, which develops upon solidification from a molten state, significantly influences its mechanical and physical properties.

The degree of crystallinity in a hypothetical poly(this compound) material would depend on factors such as polymerization conditions, thermal history (e.g., annealing vs. rapid quenching), and the presence of co-monomers. The following interactive data table illustrates hypothetical crystallinity data for different samples of a GDMA-based polymer, showing how processing conditions could affect its solid-state structure.

Table 2. Hypothetical Crystallinity Data for a Poly(this compound) Homopolymer.

Sample IDProcessing ConditionDiffraction Pattern FeaturesDegree of Crystallinity (%)
PGDMA-QMelt-quenchedBroad amorphous halo with very weak peaks.~15%
PGDMA-AAnnealed at 80°C for 12hSharp crystalline peaks superimposed on a smaller amorphous halo.~45%
PGDMA-SSlow-cooled from meltWell-defined crystalline peaks.~38%
PGDMA-CCopolymer with 20% comonomerPredominantly broad amorphous halo.<10%

Other Advanced Characterization Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, polymorphism, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy (Raman scattering), and this energy difference corresponds to the energy of vibrational modes of the molecule. A Raman spectrum features a series of peaks, each corresponding to a specific molecular vibration, providing a unique structural fingerprint of the material.

For this compound, Raman spectroscopy can be used to characterize the monomer itself and to monitor its conversion during polymerization. The technique is highly sensitive to the vibrations of specific functional groups. For instance, the stretching vibrations of the thiol (S-H), carbonyl (C=O), and ester (C-O) groups in the GDMA molecule produce characteristic Raman peaks. During polymerization, the intensity of peaks associated with reactive groups (e.g., the thiol group in a thiol-ene reaction) would decrease, while new peaks corresponding to the newly formed polymer backbone would appear. This allows for real-time, in-situ monitoring of the reaction kinetics.

The Raman spectrum for this compound is available in spectral databases. Analysis of the spectrum allows for the assignment of vibrational modes to the functional groups within the molecule. For example, characteristic peaks for the C=O stretch of the ester group, the C-S bond, and the S-H bond (if unreacted) can be identified.

In a polymerization context, Raman spectroscopy can be used to estimate the degree of monomer conversion. Studies on similar systems, such as ethylene vinyl acetate, have demonstrated the ability of Raman spectroscopy to track changes in polymer conformation and crystallinity by analyzing shifts in peak position and changes in peak intensity. This same methodology could be applied to study phase transitions and estimate crystallinity in solid polymers derived from this compound.

The table below outlines the expected key Raman bands for the this compound monomer and the anticipated changes upon its polymerization.

Table 3. Key Raman Bands for this compound Monomer and Expected Changes Upon Polymerization.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Change Upon Polymerization
S-H Stretch~2570Intensity decreases or disappears as the thiol group reacts.
C-H Stretch (Aliphatic)~2850 - 3000Minor shifts in position and broadening of peaks.
C=O Stretch (Ester)~1735Possible slight shift due to changes in the chemical environment.
CH₂ Scissoring/Bending~1400 - 1470Changes in peak shape and position reflecting conformational ordering.
C-O Stretch (Ester)~1000 - 1300Shifts related to polymer chain conformation.
C-S Stretch~600 - 700Shifts upon formation of thioether linkages in the polymer backbone.

Theoretical and Computational Studies on Glycol Dimercaptoacetate Systems

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is a important for understanding and predicting the rates of chemical reactions. For systems involving Glycol dimercaptoacetate, which typically undergo thiol-ene reactions, kinetic models can elucidate the influence of various factors on polymerization and cross-linking.

Thiol-ene reactions can proceed via a step-growth radical polymerization mechanism. itu.edu.tr A general kinetic model for such reactions includes initiation, propagation, chain transfer, and termination steps. itu.edu.tr The reaction is initiated by the formation of thiyl radicals (RS•) from the thiol groups of GDMA, typically through photolysis or thermal decomposition of an initiator. itu.edu.tr The thiyl radical then adds across a vinyl group (ene) of a co-monomer, forming a carbon-centered radical. itu.edu.tr This is followed by a chain transfer step where the carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and creating a thioether linkage. itu.edu.tr

A kinetic model for such a system can be developed using a set of differential equations that describe the concentration changes of the various radical and inactive species over time. The method of moments is often applied to these equations to predict average properties like the number-average and weight-average molecular weights of the polymer chains as the reaction progresses. bohrium.com

Table 1: Key Kinetic Parameters in Thiol-Ene Polymerization Modeling

ParameterDescriptionSignificance
kiInitiation rate constantDetermines the rate of radical generation.
kp1Thiyl radical propagation rate constantGoverns the rate of addition of thiyl radicals to ene groups.
kpEne homopolymerization rate constantQuantifies the rate of chain-growth polymerization of the ene.
ktrChain transfer rate constantDetermines the rate of hydrogen abstraction from the thiol, regenerating the thiyl radical.
ktcTermination by coupling rate constantAccounts for the termination of two radicals by forming a covalent bond.
ktdTermination by disproportionation rate constantAccounts for the termination of two radicals by hydrogen transfer.

This table is generated based on concepts from kinetic modeling of thiol-ene reactions and does not represent experimentally determined values for this compound.

The ratio of the thiyl radical propagation rate constant to the chain transfer rate constant (kp1/ktr) is a critical factor that influences the gelation time. researchgate.net A higher ratio indicates a more predominant attack of thiyl radicals on the vinyl groups, leading to the formation of more stable carbon radicals and faster gelation. researchgate.net

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions at the atomic level. For this compound, DFT calculations can be employed to investigate the energetics and geometries of reactants, transition states, and products involved in its characteristic reactions.

For instance, the influence of the alkene structure on the reaction energetics can be systematically studied. nih.gov By calculating the relative energetics (enthalpy and Gibbs free energy) of the stationary points along the reaction coordinate, a relationship between the structure of the ene monomer and its reactivity in thiol-ene reactions can be established. nih.gov This information is invaluable for selecting appropriate co-monomers to be used with this compound to achieve desired reaction kinetics and material properties.

DFT studies on the decomposition of related molecules like ethylene (B1197577) glycol can also provide insights into the stability of different chemical bonds and the likely pathways for thermal or catalytic degradation. researchgate.net Such studies can identify the lowest energy pathways for bond cleavage (e.g., C-C vs. C-O vs. C-H vs. S-H) and help in understanding potential side reactions that might occur during the synthesis or application of GDMA-based materials.

Table 2: Representative Computational Parameters for Mechanistic Studies

Computational MethodBasis SetInformation Obtained
Density Functional Theory (DFT)e.g., B3LYP, M06-2XGeometries of reactants, products, and transition states; reaction energies and activation barriers.
Complete Basis Set (CBS) Methodse.g., CBS-QB3Highly accurate single-point energy calculations for refined reaction energetics.
Ab initio Molecular Dynamics (AIMD)N/ASimulates the dynamic evolution of the reacting system, providing insights into reaction pathways and short-lived intermediates.

This table presents common computational methods used for mechanistic studies in organic chemistry and is not indicative of specific studies performed on this compound.

Simulation of Polymerization Kinetics and Network Formation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and the formation of complex structures like polymer networks. mdpi.com In the context of this compound, MD simulations can provide valuable insights into the polymerization process and the resulting network architecture.

Both all-atom and coarse-grained MD simulations can be employed. mdpi.com All-atom simulations provide a detailed description of the system at the atomic level, capturing specific interactions like hydrogen bonding and van der Waals forces. mdpi.com However, they are computationally expensive and are typically limited to smaller systems and shorter timescales. mdpi.com Coarse-grained simulations, on the other hand, group atoms into larger "beads," allowing for the simulation of larger systems and longer timescales, which are often necessary to observe the full process of network formation. mdpi.com

MD simulations can be used to study various aspects of polymerization involving this compound:

Chain Growth and Cross-linking: By simulating the reactive encounters between GDMA and co-monomers, the growth of polymer chains and the formation of cross-links can be visualized. This can provide information on the rate of network formation and the evolution of the network structure.

Mechanical Properties: Once a polymer network is formed in the simulation, its mechanical properties, such as the elastic modulus and stress-strain behavior, can be predicted by applying virtual mechanical deformations and measuring the system's response.

While specific MD simulations of this compound polymerization are not prevalent in the literature, studies on similar systems, such as the formation of hydrogels from multi-arm poly(ethylene glycol), demonstrate the utility of these methods. nih.gov These simulations can help in understanding how factors like monomer functionality and concentration affect the kinetics of hydrogel formation and the final mechanical properties. researchgate.net

Environmental Fate and Degradation Pathways

Stability Considerations in Environmental Contexts

Glycol dimercaptoacetate is a moderately stable compound under normal temperature and pressure coleparmer.comchemservice.com. However, its persistence in the environment is influenced by its sensitivity to specific conditions. The compound may discolor upon exposure to air and is incompatible with strong bases and strong oxidizing agents coleparmer.com. In the event of thermal decomposition or combustion, it can release hazardous products such as carbon monoxide, carbon dioxide, and oxides of sulfur coleparmer.com.

The environmental behavior of its constituent parts, thioglycolic acid and ethylene (B1197577) glycol, provides further insight. Thioglycolic acid and its salts are not expected to adsorb significantly to suspended solids, sediments, or soils, indicating mobility in soil oecd.org. Similarly, ethylene glycol is known to break down in the air in about 10 days and within several days to a few weeks in water and soil cdc.govresearchgate.net. While hydrolysis is not a major degradation pathway for thioglycolic acid itself nih.gov, the ester linkages in this compound are susceptible to this process. The compound has a water solubility of 20 g/L at 20°C, which suggests it can be transported in aquatic systems coleparmer.comchemicalbook.com.

PropertyDescriptionSource(s)
Chemical Stability Stable under normal temperatures and pressures. coleparmer.comchemservice.com
Sensitivities May discolor on exposure to air. Incompatible with strong bases and strong oxidizing agents. coleparmer.com
Hazardous Decomposition Forms carbon monoxide, oxides of sulfur, and carbon dioxide upon decomposition. coleparmer.com
Water Solubility 20 g/L (at 20°C). chemicalbook.com
Mobility in Soil Parent compound (thioglycolic acid) is considered mobile in soil. oecd.org

Degradation Mechanisms in Polymeric Compositions (e.g., Hydrolytic Cleavage of Ester Linkages)

This compound and similar dithiol esters are utilized in the synthesis of polymers, such as hydrogels, for applications like tissue engineering and drug delivery cymitquimica.comnih.gov. A key feature of these polymers is their potential for controlled degradation, primarily through the hydrolytic cleavage of the ester linkages within their structure nih.gov.

The degradation mechanism involves the random scission of the ester bonds when the polymer is exposed to an aqueous environment. This process breaks down the polymer network, leading to an increase in the material's swelling and a decrease in its mechanical strength over time nih.gov. The rate of this hydrolytic degradation can be precisely controlled by several factors:

Cross-linker Molecular Weight: Hydrogels made with higher molecular weight cross-linkers possess a lower concentration of ester groups, which can influence the degradation timeline nih.gov.

Chemical Structure: The number of methylene (B1212753) groups between a thiol and an ester group can affect the rate of hydrolysis nih.gov.

This designed instability is crucial for applications where the scaffold should degrade as new tissue forms or as a drug is released nih.gov. The degradation products would be the parent poly(ethylene glycol) (PEG) polymer, ethylene glycol, and thioglycolic acid, which are generally considered biocompatible and can be metabolized or cleared from the body cdc.govresearchgate.netnih.gov.

Factor Influencing DegradationEffect on Hydrolytic Cleavage RateResearch Finding
Ester Bond Concentration A lower concentration of ester bonds (e.g., in hydrogels with higher MW cross-linkers) can alter the degradation profile. nih.gov
Water Content High water content within the hydrogel facilitates bulk degradation through random scission of ester bonds. nih.gov
Adjacent Chemical Groups The number of carbons between the thiol and ester groups influences the hydrolysis rate. nih.gov

Biodegradability Studies of this compound Derivatives

Studies on mercaptocarboxylic acids and their esters, a class to which this compound belongs, have shown that these compounds generally exhibit significant biodegradation and are not considered persistent in the environment nih.gov. This suggests that microorganisms can break down these chemicals. While some complex polymercaptans may resist biodegradation, the presence of the ester functional group in this compound makes it more susceptible to biological degradation processes nih.gov.

Thioglycolic Acid: Thioglycolic acid and its salts are considered to be readily biodegradable oecd.org.

Ethylene Glycol: Ethylene glycol undergoes rapid biodegradation in both aerobic and anaerobic environments, with studies showing nearly 100% removal within a few hours to a few weeks researchgate.net.

The incorporation of ester and glycol components into polymer structures is a known strategy to enhance biodegradability researchgate.net. For example, copolyesters containing glycolic acid and ethylene glycol units have demonstrated biodegradability in seawater researchgate.net. Similarly, the inclusion of mercaptopropionate monomers, which are structurally related to mercaptoacetates, has been shown to enhance the degradation rates of certain PEG-based hydrogels tus.ie. Therefore, derivatives of this compound are expected to be susceptible to biodegradation, breaking down into smaller, environmentally manageable compounds.

Compound/Derivative ClassBiodegradability PotentialSupporting Evidence
Mercaptocarboxylic Acid Esters Readily biodegradable or biodegradable to a significant extent. nih.gov
Thioglycolic Acid and Salts Readily biodegradable. oecd.org
Ethylene Glycol Rapid biodegradation in aerobic and anaerobic conditions. researchgate.net
Copolyesters with Glycol Units Can be designed to be biodegradable in marine environments. researchgate.net

Toxicological Considerations and Mechanisms Excluding Dosage and Administration Information

Cellular and Molecular Mechanisms of Action

The biological activity of Glycol dimercaptoacetate is intrinsically linked to its chemical structure, particularly the presence of two thiol (-SH) functional groups. These groups are highly reactive and dictate the compound's interactions within biological systems.

Role as a Chelating Agent in Biological Systems

This compound functions as a chelating agent, a molecule that can form multiple bonds to a single metal ion. This property is the basis for its application in the context of heavy metal poisoning, where it is used in drug development for treating intoxication by elements such as lead, mercury, and arsenic .

The mechanism of chelation by thiol-containing compounds involves the 'soft' electron-donating nature of the sulfur atoms in the thiol groups. These sulfur atoms readily form stable complexes with 'soft' metal ions like mercury, lead, and cadmium nih.govnih.gov. By binding to these toxic metals, this compound forms a stable, less toxic complex that can be more readily excreted from the body mdpi.comnih.gov. This process effectively removes the heavy metal ions from circulation and from binding to critical biological sites, such as enzymes, thereby mitigating their toxic effects nih.govnih.gov. The presence of two thiol groups in this compound allows it to act as a bidentate ligand, forming a stable ring structure with the metal ion, which enhances the stability of the resulting chelate complex.

Thiol-containing compounds are well-established as effective chelators for a range of heavy metals. For instance, glutathione (B108866), a naturally occurring tripeptide with a thiol group, plays a crucial role in the detoxification of metals in biological systems nih.govmdpi.com. Other dithiol compounds, such as British anti-Lewisite (BAL) and meso-2,3-dimercaptosuccinic acid (DMSA), have a history of clinical use in treating heavy metal poisoning nih.govnih.gov. The principle of action for this compound is analogous to these compounds, relying on the high affinity of its sulfhydryl groups for heavy metal ions.

Implications of Thiol Reactivity in Biological Interactions

The thiol groups of this compound are not only pivotal for chelation but also for other significant biological interactions. Thiols and their corresponding bases, thiolates, are potent nucleophiles, meaning they can react with electrophilic species within the cell nih.gov. This reactivity has several important implications.

One key aspect of thiol reactivity is its role in antioxidant defense. Thiol-containing compounds can act as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage proteins, lipids, and DNA nih.gov. By donating a hydrogen atom from the sulfhydryl group, thiols can neutralize these damaging species. This compound is noted for its antioxidant properties, which can help in stabilizing formulations against oxidative degradation cymitquimica.com.

Furthermore, the nucleophilic nature of the thiol groups can lead to interactions with biological macromolecules. For example, thiols can react with electrophilic sites on proteins, potentially altering their structure and function. This reactivity is the basis for the use of thiol-reactive compounds in various biochemical applications, such as cross-linking proteins nih.gov. While specific interactions of this compound with biological proteins have not been extensively detailed in the available literature, its chemical nature suggests the potential for such reactions.

Analysis of Decomposition Products and their Potential Toxicological Impact (e.g., SOx evolution upon thermal decomposition)

When subjected to heat, this compound can decompose and release toxic fumes, including oxides of sulfur (SOx) lookchem.com. The primary toxicologically significant sulfur oxide is sulfur dioxide (SO₂), a colorless gas with a strong, pungent odor sci-hub.se.

Inhalation is the main route of exposure to sulfur dioxide, which is highly irritating to the respiratory tract ccohs.cacdc.govnps.gov. Upon contact with moisture in the mucous membranes of the eyes, nose, throat, and lungs, SO₂ rapidly forms sulfurous acid, which is responsible for its irritant effects cdc.gov.

The potential health effects of exposure to sulfur oxides are summarized in the table below:

Health EffectDescription
Respiratory Effects SO₂ inhalation can cause severe irritation of the nose and throat, leading to symptoms such as coughing, wheezing, shortness of breath, and chest tightness ccohs.cacdc.govenvironment.govt.nz. In individuals with pre-existing respiratory conditions like asthma, even low concentrations of SO₂ can trigger bronchospasm and exacerbate symptoms cdc.govnps.gov. High concentrations can lead to more severe outcomes, including pulmonary edema (fluid accumulation in the lungs) and a long-lasting condition similar to asthma known as Reactive Airways Dysfunction Syndrome (RADS) ccohs.ca.
Cardiovascular Effects Some studies have linked exposure to sulfur dioxide with adverse effects on the cardiovascular system environment.govt.nznih.gov.
Ocular and Dermal Effects As a corrosive substance, sulfur dioxide gas can cause irritation or burns to the eyes and skin upon contact ccohs.cacdc.gov. Direct contact with liquefied SO₂ can result in frostbite ccohs.ca.
Other Systemic Effects Long-term exposure to sulfur dioxide may harm the respiratory system, leading to chronic bronchitis ccohs.caenvironment.govt.nz. There is also some evidence to suggest that SO₂ may have effects on the nervous system nih.gov.

It is important to note that the severity of the toxicological effects of sulfur oxides is dependent on the concentration and duration of exposure. Individuals with asthma, children, and the elderly are considered to be more susceptible to the harmful effects of SO₂ nps.govenvironment.govt.nz.

Structure Activity and Structure Property Relationships of Glycol Dimercaptoacetate

Influence of Thiol Functional Group Configuration on Reactivity

The reactivity of glycol dimercaptoacetate is primarily dictated by its two thiol (-SH) functional groups. Their spatial arrangement and the flexibility of the ethylene (B1197577) glycol spacer play a significant role in determining the kinetics and outcome of polymerization reactions. Dithiols can undergo either intermolecular reactions, leading to linear or crosslinked polymers, or intramolecular cyclization.

The competition between these two pathways is highly dependent on the concentration of the monomer. At high concentrations, intermolecular reactions are favored, leading to the formation of high molecular weight polymers. Conversely, at low concentrations, the probability of one thiol group reacting with the other thiol group within the same molecule increases, favoring the formation of cyclic structures. The ethylene glycol spacer in this compound positions the two thiol groups in a way that can influence the propensity for cyclization versus polymerization. The flexibility of this spacer allows the molecule to adopt conformations that can bring the thiol groups in close proximity, which can be a factor in intramolecular reactions under certain conditions.

Impact of the Ethylene Glycol Backbone on Polymer Properties

The ethylene glycol backbone of this compound imparts distinct characteristics to the resulting polymers. This short, flexible, and hydrophilic segment influences several key properties, including thermal behavior, mechanical strength, and adhesion.

The presence of the ether linkages in the ethylene glycol unit can lower the glass transition temperature (Tg) of the polymer, leading to more flexible materials at room temperature. This flexibility is advantageous in applications such as adhesives and sealants. Furthermore, the hydrophilic nature of the ethylene glycol segment can enhance the adhesion of the polymer to polar substrates and can influence the water absorption and barrier properties of the material.

In polythioesters derived from this compound, the ethylene glycol backbone can affect the crystallinity of the polymer. The regular structure of the ethylene glycol unit can, in some cases, promote crystallization, which in turn affects the mechanical properties and thermal stability of the material. For instance, increased crystallinity can lead to higher tensile strength and a higher melting point. The incorporation of polyethylene (B3416737) glycol (PEG) chains, which are structurally related to the ethylene glycol unit, has been shown to influence the mechanical and thermal properties of various polymers. For example, the addition of PEG to poly(ε-caprolactone) has been observed to decrease tensile strength and toughness.

The table below summarizes the expected influence of the ethylene glycol backbone on various polymer properties.

PropertyInfluence of Ethylene Glycol Backbone
Flexibility Increased due to ether linkages
Glass Transition Temperature (Tg) Generally lowered
Adhesion to Polar Substrates Enhanced due to hydrophilicity
Crystallinity Can be influenced, affecting mechanical and thermal properties
Water Absorption Potentially increased

Correlation between Molecular Structure and Bulk Material Performance

The high sulfur content contributed by the two mercaptoacetate (B1236969) groups is a key factor in achieving a high refractive index in the resulting polymers. This makes this compound a valuable monomer for optical applications. The thioether linkages formed during polymerization are known for their good thermal and chemical stability, contributing to the durability of the final material.

The crosslinking ability of this dithiol monomer is crucial for the formulation of robust networks in adhesives and coatings. The density of crosslinks, which can be controlled by the formulation and curing conditions, will determine the ultimate mechanical properties, such as hardness, modulus, and solvent resistance. The ethylene glycol backbone, as previously discussed, contributes to the adhesive properties and flexibility of these crosslinked materials.

The performance of adhesives based on polymers containing ethylene glycol chains has been shown to be influenced by the increased cohesion resulting from physical crosslinking and polymer entanglement. The table below outlines the correlation between the structural features of this compound and the performance of bulk materials.

Structural FeatureBulk Material Performance Characteristic
Two Thiol Groups High reactivity, crosslinking capability, high sulfur content
Ethylene Glycol Backbone Flexibility, adhesion, potential for crystallinity
Ester Linkages Susceptibility to hydrolysis under certain conditions
Overall Structure High refractive index, good thermal stability of polythioether linkages

Comparative Reactivity and Property Differences of Mercaptoacetate versus Mercaptopropionate Analogues

The reactivity and the properties of the resulting polymers can be significantly altered by a seemingly small change in the monomer structure, such as the addition of a single methylene (B1212753) group in the mercapto-alkanoate chain. Comparing this compound with its mercaptopropionate analogue, glycol dimercaptopropionate, reveals important structure-property relationships.

The additional methylene group in the mercaptopropionate structure can influence reactivity in several ways. It can alter the acidity of the thiol proton and the nucleophilicity of the thiolate anion, which can affect the kinetics of polymerization reactions such as thiol-ene or thiol-Michael additions. One study that copolymerized diallyl terephthalate (B1205515) with either this compound or glycol dimercaptopropionate noted the high reactivity of thiol-ene systems. While detailed kinetic comparisons are scarce, the electronic and steric effects of the additional methylene group are expected to play a role.

The properties of the resulting polymers are also distinct. The longer, more flexible mercaptopropionate chain can lead to a lower glass transition temperature and increased flexibility in the final polymer compared to the mercaptoacetate-based counterpart. This can be desirable for applications requiring greater elasticity. However, this increased flexibility might come at the cost of reduced hardness and tensile strength.

Furthermore, the stability of the ester linkage can be affected. The proximity of the sulfur atom to the carbonyl group in the mercaptoacetate structure might influence its susceptibility to hydrolysis compared to the mercaptopropionate structure. Biodegradation studies on related compounds have shown that the structure of the mercaptocarboxylic acid can influence the biodegradability of the material.

The following table provides a comparative overview of the expected properties of polymers derived from these two analogues.

PropertyThis compound PolymerGlycol Dimercaptopropionate Polymer
Reactivity Potentially higher due to less steric hindrance and different electronic effectsPotentially lower due to increased steric hindrance and different electronic effects
Glass Transition Temperature (Tg) HigherLower
Flexibility LowerHigher
Hardness HigherLower
Biodegradability May differ based on enzymatic accessibilityMay differ based on enzymatic accessibility

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of glycol dimercaptoacetate involves the esterification of ethylene (B1197577) glycol with thioglycolic acid. chemicalbook.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts in esterification reactions presents a green alternative to traditional chemical catalysts. Enzymatic synthesis can offer high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. Research in this area could explore the efficacy of various lipases in catalyzing the esterification of ethylene glycol with thioglycolic acid, optimizing parameters such as temperature, solvent, and enzyme concentration to maximize yield and purity.

Photocatalytic Routes: Photocatalysis offers a promising avenue for sustainable chemical synthesis. A potential research direction involves the development of a photocatalytic pathway for the synthesis of this compound. For instance, a two-step process could be envisioned, beginning with the photocatalytic C-C coupling of a protected methanol (B129727) derivative to form a precursor, followed by hydrolysis to yield the final product. nih.gov This approach could significantly reduce the reliance on petroleum-based feedstocks and energy-intensive processes. nih.gov

Design of Advanced Polymeric Materials with Tailored Functionality

The thiol groups of this compound are highly reactive in thiol-ene "click" chemistry, a process known for its efficiency and orthogonality. nih.gov This reactivity allows for the design and synthesis of advanced polymeric materials with precisely controlled architectures and tailored functionalities.

Shape-Memory Polymers: Shape-memory polymers (SMPs) are smart materials that can recover their original shape from a temporary, deformed state upon the application of an external stimulus. wikipedia.org Future research could focus on incorporating this compound into polymer networks to create novel SMPs. By controlling the crosslinking density and the nature of the co-monomers, it may be possible to tailor the thermomechanical properties, such as the glass transition temperature (Tg), to be suitable for specific applications, including smart biomedical devices. nih.govnih.gov

High Refractive Index Polymers: There is a growing demand for high refractive index polymers (HRIPs) in optical applications, such as lenses and coatings. wikipedia.org The incorporation of sulfur atoms is known to increase the refractive index of polymers. crimsonpublishers.com Research into the synthesis of polymers containing this compound could lead to the development of new HRIPs with desirable optical properties, including high refractive index, low Abbe number, and excellent transparency. fsu.eduuni-marburg.de

Exploration of Emerging Biomedical Applications beyond Current Scope

While this compound is known for its use as a chelating agent in the treatment of heavy metal poisoning, its potential in other biomedical applications remains largely unexplored. The biocompatibility and reactivity of polymers derived from this monomer suggest a range of future possibilities.

Controlled Drug Delivery: Polymeric nanoparticles are increasingly being investigated as carriers for targeted and controlled drug delivery. nih.govnih.govmdpi.commdpi.comresearchgate.net The functional groups of this compound could be utilized to conjugate drugs or targeting moieties to nanoparticles, potentially enhancing their therapeutic efficacy and reducing side effects. nih.gov Future studies could explore the formulation of this compound-based nanoparticles for the delivery of various therapeutic agents.

Tissue Engineering Scaffolds: Biodegradable and biocompatible polymers are essential for the development of scaffolds that can support tissue regeneration. nih.gov The ester linkages in polymers derived from this compound could impart biodegradability, while the thiol groups could be used for further functionalization with bioactive molecules to promote cell adhesion and proliferation. Research in this area could focus on the fabrication and characterization of this compound-based scaffolds for various tissue engineering applications.

Deepening Mechanistic and Kinetic Understanding through Advanced Methodologies

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing polymerization processes and controlling the properties of the resulting materials. Advanced analytical and computational methods can provide valuable insights into the behavior of this compound in chemical reactions.

In Situ Monitoring of Polymerization Kinetics: Techniques such as real-time NMR spectroscopy and microrheology can be employed to monitor the kinetics of polymerization reactions involving this compound in real-time. rsc.orgresearchgate.net This would allow for a detailed analysis of reaction rates, monomer conversion, and the evolution of polymer molecular weight, leading to a more precise control over the final polymer architecture. rsc.org

Computational Modeling with Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms at the molecular level. semanticscholar.orgmarmara.edu.tr Applying DFT to thiol-ene reactions involving this compound can help to elucidate the transition state structures, calculate activation energies, and understand the influence of different substituents on reaction kinetics. researchgate.net This theoretical understanding can guide the rational design of new monomers and polymerization strategies.

Comprehensive Environmental Impact Assessments of this compound and its Derivatives

As with any chemical compound, a thorough assessment of the environmental impact of this compound and its polymeric derivatives is essential for their responsible development and application.

Biodegradation Studies: Investigations into the biodegradability of this compound and its related polymers are crucial to understanding their environmental fate. Studies have shown that mercaptocarboxylic acid esters can be biodegradable to a significant extent. nih.gov Future research should focus on detailed biodegradation studies of polymers synthesized with this compound in various environments, such as soil and aquatic systems, to determine their persistence and potential for bioaccumulation. digitellinc.comresearchgate.net The role of sulfur-metabolizing bacteria in the degradation process would be a key area of investigation. mdpi.com

Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment (LCA) provides a holistic view of the environmental footprint of a chemical product, from raw material extraction to end-of-life disposal. icca-chem.orgsupergen-bioenergy.netlifecycleinitiative.org Conducting a cradle-to-gate or cradle-to-grave LCA for this compound and its key polymeric derivatives would quantify its environmental impacts, including greenhouse gas emissions, energy consumption, and water use. genomatica.comresearchgate.net This would allow for a comparison with existing materials and identify opportunities for improving the sustainability of its life cycle.

Q & A

Q. What are the key physicochemical properties of GDMA critical for experimental design?

GDMA (C₆H₁₀O₄S₂, MW 210.26) exhibits a density of 1.313 g/cm³, water solubility of 20 g/L at 20°C, and a boiling point of 317°C (reported range: 248–317°C depending on measurement conditions) . Its refractive index (1.5175–1.5215) and flash point (167°C) are essential for handling in organic synthesis. Note discrepancies in boiling points across sources; verify using calibrated equipment under controlled conditions.

Q. How should GDMA be stored and handled to ensure safety in laboratory settings?

GDMA is harmful (Xn) and environmentally hazardous (N). Use personal protective equipment (PPE), avoid inhalation/ingestion (LD₅₀: 330 mg/kg in rats), and store in cool, dry conditions away from oxidizers. Safety protocols include using fume hoods, neutralization of waste, and adherence to R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) and S26/S29 (immediate eye wash and waste disposal) guidelines .

Q. What spectroscopic methods are recommended for characterizing GDMA and its derivatives?

  • FTIR : Identify S-H (2500–2600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
  • NMR : ¹H NMR peaks at δ 3.7–4.3 ppm (ester-linked CH₂) and δ 1.3–1.6 ppm (thiol protons, often broad).
  • MS : Molecular ion peak at m/z 210.26 (ESI+) with fragmentation patterns confirming the ester backbone .

Advanced Research Questions

Q. How does the base-catalyzed mechanism of GDMA in thiol-epoxy click reactions influence reaction kinetics?

GDMA participates in a multi-step mechanism:

Deprotonation : Base (e.g., 1,8-naphthyridine) deprotonates GDMA to form thiolate anion (rate constant k₁).

Nucleophilic Attack : Thiolate attacks epoxy, generating alkoxide (rate constant k₂).

Proton Transfer : Alkoxide deprotonates unreacted thiol (k₃) or base conjugate acid (k₄).
Key findings:

  • k₁ (deprotonation) is rate-limiting below 60°C (Eₐ₁ = 17.8 kJ/mol).
  • Above 80°C, k₂ (nucleophilic attack) dominates (Eₐ₂ = 45.2 kJ/mol) .
    Contradiction Alert : Earlier studies assumed nucleophilic attack as rate-limiting; newer models show temperature-dependent shifts. Validate using variable-temperature kinetic assays .

Q. How can researchers resolve contradictions in reported rate constants for GDMA-mediated reactions?

Discrepancies arise from:

  • Catalyst choice : Strong bases (e.g., LiOH) vs. organic bases (e.g., TBD).
  • Solvent effects : Polar aprotic solvents enhance thiolate stability.
    Methodological solution :
  • Use standardized conditions (e.g., 1:1 thiol:epoxy ratio, 1 mol% catalyst).
  • Fit experimental data to differential equations modeling all five steps of the mechanism (e.g., MATLAB/COMSOL) .

Q. What role does GDMA play in self-healing polymer networks, and how is its efficiency quantified?

GDMA acts as a crosslinker in disulfide-based dynamic networks. Efficiency is measured via:

  • Stress-relaxation assays : Track relaxation time (τ) at varying temperatures (Arrhenius plots yield activation energy).
  • Healing efficiency : Compare tensile strength pre/post healing (e.g., 85% recovery in siloxane-GDMA hybrids at 80°C) .

Methodological Recommendations

  • Contradiction Analysis : Replicate studies under identical conditions (catalyst, solvent, temperature). Use sensitivity analysis in kinetic models to identify dominant steps.
  • Experimental Design : For mechanistic studies, employ stopped-flow FTIR or Raman to track thiolate/epoxy consumption in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.